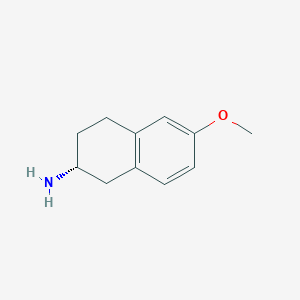

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

概要

説明

Synthesis Analysis

The synthesis of derivatives similar to "(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine" has been reported through multiple step processes. For instance, an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which is structurally related, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Detailed studies on the molecular structure, including HF and B3LYP/6-311++G(d,p) comparative studies, have provided insights into the vibrational analysis of the compound. These studies include comprehensive FT-IR and FT-Raman spectra analyses, alongside molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations. Such analyses offer profound insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives include a wide range of synthetic procedures that yield various biologically active and structurally diverse compounds. For example, a chemoenzymatic synthesis approach has been utilized for the production of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, showcasing the versatility and adaptability of this chemical framework in synthesizing receptor agonists and other significant derivatives (Orsini, Sello, Travaini, & Gennaro, 2002).

科学的研究の応用

Chemical Composition and Biological Activity

The chemical composition of secondary metabolites and their biological activities in various plants, including those related to (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, have been extensively studied. Extracts from plants such as Impatiens balsamina exhibit a range of biological activities, including antiallergic, antihypotensive, antitumor, antinociceptive, antioxidant, antirheumatoid, antimicrobial, and antifungal activities. These plants contain secondary metabolites like peptides, naphthoquinones (including 2-methoxy-1,4-naphthoquinone closely related to the compound of interest), polysaccharides, saponins, flavanoids, polyphenols, and tetrahydronaphthalene derivatives. Research highlights the potential of these compounds in neuroprotection and as a basis for developing new drugs due to their broad spectrum of biological activities (Zolotykh et al., 2022).

Potential in Drug Development

The compound's structural relatives, specifically tetrahydronaphthalene derivatives, show promise in drug development, particularly for neuropsychiatric disorders. For example, dopamine D2 receptor ligands, which share a pharmacophore with high affinity to the D2 receptor, have been explored for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. These studies reveal the critical structural elements necessary for high D2 receptor affinity, highlighting the relevance of such compounds in medicinal chemistry (Jůza et al., 2022).

Advanced Oxidation Processes

In environmental science, advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These processes effectively mineralize recalcitrant compounds, improving treatment schemes' efficacy. The research underscores the importance of developing technologies focused on the degradation of nitrogen-containing compounds, aligning with efforts to tackle pollution and environmental degradation (Bhat & Gogate, 2021).

NMR Spectroscopy in CO2 Capture

Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study CO2 absorption in aqueous amine solutions relevant for post-combustion CO2 capture, demonstrating the technique's utility in analyzing chemical interactions at the molecular level. This research provides insight into the technical aspects and applications of NMR in understanding the behavior of amine-CO2-H2O systems, contributing to the development of efficient CO2 capture technologies (Perinu et al., 2014).

作用機序

Target of Action

Related compounds such as (2r,6r)-6-hydroxynorketamine (hnk) have been studied for their effects on protein expression in the hippocampus of depressed mice .

Mode of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice . These compounds were administered once a day in the morning for 7 days .

Biochemical Pathways

Related compounds like (2r,6r)-hnk have been shown to affect proteins that are involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway . These proteins mainly have the functions of binding, biocatalysis, and transport, and mainly participate in cellular process, biological regulation process, biological metabolism process, and stress reaction process .

Pharmacokinetics

A related compound, transcon il-2 β/γ, was designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety in the il-2rα binding site . This technology results in shielding of receptor binding and reduced renal clearance, blocking bioactivity while extending prodrug half-life .

Result of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice .

特性

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511280 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177017-68-4 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

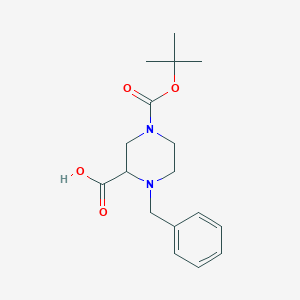

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)